molecular formula C₃₃H₅₂O₉ B1141752 Secalciferol 24-Glucuronide CAS No. 203737-01-3

Secalciferol 24-Glucuronide

Cat. No.: B1141752
CAS No.: 203737-01-3
M. Wt: 592.76
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Description

Secalciferol 24-Glucuronide is a vitamin D metabolite that has gained significant attention in recent years due to its potential therapeutic and environmental applications. This compound is a glucuronide conjugate of secalciferol, which is a form of vitamin D. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secalciferol 24-Glucuronide typically involves the glucuronidation of secalciferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to secalciferol . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Secalciferol 24-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Secalciferol 24-Glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

    Biology: Studied for its role in cellular metabolism and its effects on gene expression.

    Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency and bone health.

    Industry: Utilized in the development of vitamin D supplements and fortified foods

Mechanism of Action

The mechanism of action of Secalciferol 24-Glucuronide involves its interaction with vitamin D receptors (VDRs) in target cells. Upon binding to VDRs, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function . The glucuronidation process enhances its solubility and facilitates its excretion, thereby regulating its bioavailability and activity .

Comparison with Similar Compounds

Secalciferol 24-Glucuronide can be compared with other vitamin D metabolites and glucuronides, such as:

    Calcitriol: The active form of vitamin D, which directly regulates calcium and phosphate metabolism.

    Calcidiol: A precursor to calcitriol, used as a marker of vitamin D status in the body.

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.

This compound is unique in its specific glucuronidation at the 24-position, which influences its solubility, bioavailability, and metabolic pathways .

Properties

CAS No.

203737-01-3

Molecular Formula

C₃₃H₅₂O₉

Molecular Weight

592.76

Synonyms

(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

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